molecular formula C11H8N2O B11910689 3-Formyl-1-methyl-1H-indole-4-carbonitrile

3-Formyl-1-methyl-1H-indole-4-carbonitrile

Cat. No.: B11910689
M. Wt: 184.19 g/mol
InChI Key: FODAIKUDZJBPAW-UHFFFAOYSA-N
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Description

3-Formyl-1-methyl-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-methyl-1H-indole-4-carbonitrile typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where 1-methylindole-3-carboxaldehyde reacts with malononitrile in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol at room temperature, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-methyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: 3-Carboxy-1-methyl-1H-indole-4-carbonitrile.

    Reduction: 3-Hydroxymethyl-1-methyl-1H-indole-4-carbonitrile.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-Formyl-1-methyl-1H-indole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Formyl-1-methyl-1H-indole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl and nitrile groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole-3-carboxaldehyde: Similar structure but lacks the nitrile group.

    3-Formylindole: Similar structure but lacks the methyl group at the nitrogen atom.

    Indole-3-acetonitrile: Contains a nitrile group but differs in the position of the formyl group.

Uniqueness

3-Formyl-1-methyl-1H-indole-4-carbonitrile is unique due to the presence of both formyl and nitrile groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

3-formyl-1-methylindole-4-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-13-6-9(7-14)11-8(5-12)3-2-4-10(11)13/h2-4,6-7H,1H3

InChI Key

FODAIKUDZJBPAW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C=CC=C21)C#N)C=O

Origin of Product

United States

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